6-Nitroindoline-2-carboxylic acid

Descripción general

Descripción

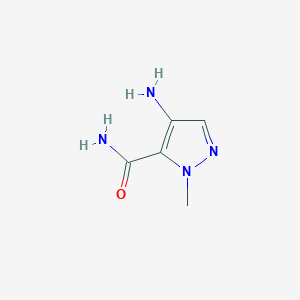

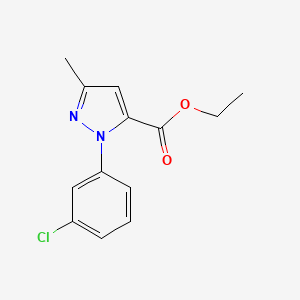

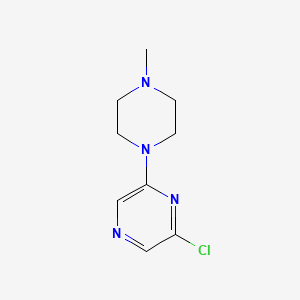

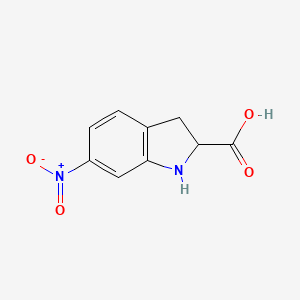

6-Nitroindoline-2-carboxylic acid is a chemical compound with the molecular formula C9H8N2O4 and a molecular weight of 208.17 . It is used for research purposes .

Synthesis Analysis

The synthesis of (S)-6-Nitroindoline-2-carboxylic acid has been achieved with a moderate yield (53%) and high enantiomeric excess (>99.5%) starting from the nitration of L-phenylalanine, which is a commercially available chiral pool compound, followed by successively bromination and intramolecular cyclization .Molecular Structure Analysis

The molecular structure of 6-Nitroindoline-2-carboxylic acid is characterized by the presence of a carboxyl functional group, CO2H, and a nitro group attached to an indoline ring . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the compound a trigonal planar shape around the carbonyl carbon .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (S)-6-Nitroindoline-2-carboxylic acid include nitration, bromination, and intramolecular cyclization . The first step is the nitration of L-phenylalanine, followed by bromination. The final step is the intramolecular cyclization to form the indoline ring .Physical And Chemical Properties Analysis

6-Nitroindoline-2-carboxylic acid is a reddish-yellow to deep yellow-red crystal or powder . It has a molecular weight of 208.17 and is stored in a refrigerator .Aplicaciones Científicas De Investigación

Synthesis from L-Phenylalanine

(S)-6-Nitroindoline-2-carboxylic acid, a component found in various biologically active natural products, has been synthesized from L-phenylalanine. This process involves nitration, bromination, and intramolecular cyclization, resulting in moderate yields and high enantiomeric excess. The synthesis method is suitable for industrial applications due to its cost-effectiveness and straightforward reaction conditions (Liu, Qian, & Chen, 2010).

Development of Methyl Esters

Indoline-2-carboxylic acid has been converted into 6-nitroindoline-2-carboxylic acid, and its methyl ester version demonstrates significant potential. These methyl esters exhibit properties that facilitate further chemical transformations, underscoring their utility in various chemical processes (Lavrenov, Lakatosh, Lysenkova, Korolev, & Preobrazhenskaya, 2002).

Photocleavage and Photolabile Properties

The photocleavage of 1-acyl-7-nitroindolines, which are related to 6-nitroindoline-2-carboxylic acid, has been studied for their potential as photolabile precursors for carboxylic acids. These compounds are particularly valuable in generating neuroactive amino acids, with modifications like 4-methoxy substitution enhancing photolysis efficiency (Papageorgiou & Corrie, 2000).

Photorelease Mechanisms in Various Solutions

The photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions with varying water content has been thoroughly investigated. These studies provide insights into the mechanistic aspects of photorelease, which is crucial for applications in rapid release technologies, especially in aqueous solutions (Morrison, Wan, Corrie, & Papageorgiou, 2002).

Enhanced Photorelease in Biological Systems

1-Acyl-7-nitroindolines, including derivatives of 6-nitroindoline-2-carboxylic acid, have been used to achieve rapid release of carboxylates, such as neuroactive amino acids, in biological experiments. Synthesis improvements and photolysis efficiencies of these compounds have been explored, demonstrating their utility in biological contexts (Papageorgiou, Ogden, & Corrie, 2004).

Industrial Transformation from L-Phenylalanine

A study has explored transforming L-phenylalanine into (S)-indoline-2-carboxylic acid, involving a nitro amination approach. This transformation process efficiently yields (S)-6-nitroindoline-2-carboxylic acid, highlighting its industrial applicability in synthesizing valuable chemical intermediates (Liu, Chen, Ji, & Zhao, 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

6-nitro-2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-9(13)8-3-5-1-2-6(11(14)15)4-7(5)10-8/h1-2,4,8,10H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQWNEJEGYYGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466507 | |

| Record name | 6-nitroindoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitroindoline-2-carboxylic acid | |

CAS RN |

428861-42-1 | |

| Record name | 6-nitroindoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.